

Purity Deep Dive: A Comparative Guide to Commercial 4-Chloro-8-methoxyquinoline

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Compound of Interest

Compound Name: 4-Chloro-8-methoxyquinoline

Cat. No.: B022261

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For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides a comprehensive purity assessment of commercially available **4-Chloro-8-methoxyquinoline**, a key building block in the synthesis of various pharmaceutical agents. We present a comparative analysis against viable alternatives, supported by detailed experimental protocols and quantitative data to inform your selection process.

Comparative Purity Analysis

The purity of **4-Chloro-8-methoxyquinoline** and two common alternatives, 4-Chloro-7-methoxyquinoline and 4-Chloro-6-methoxyquinoline, was assessed using High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The results, summarized in the tables below, highlight the typical purity profiles and common process-related impurities encountered in commercial batches.

Table 1: HPLC-UV Purity Profile and Impurity Analysis

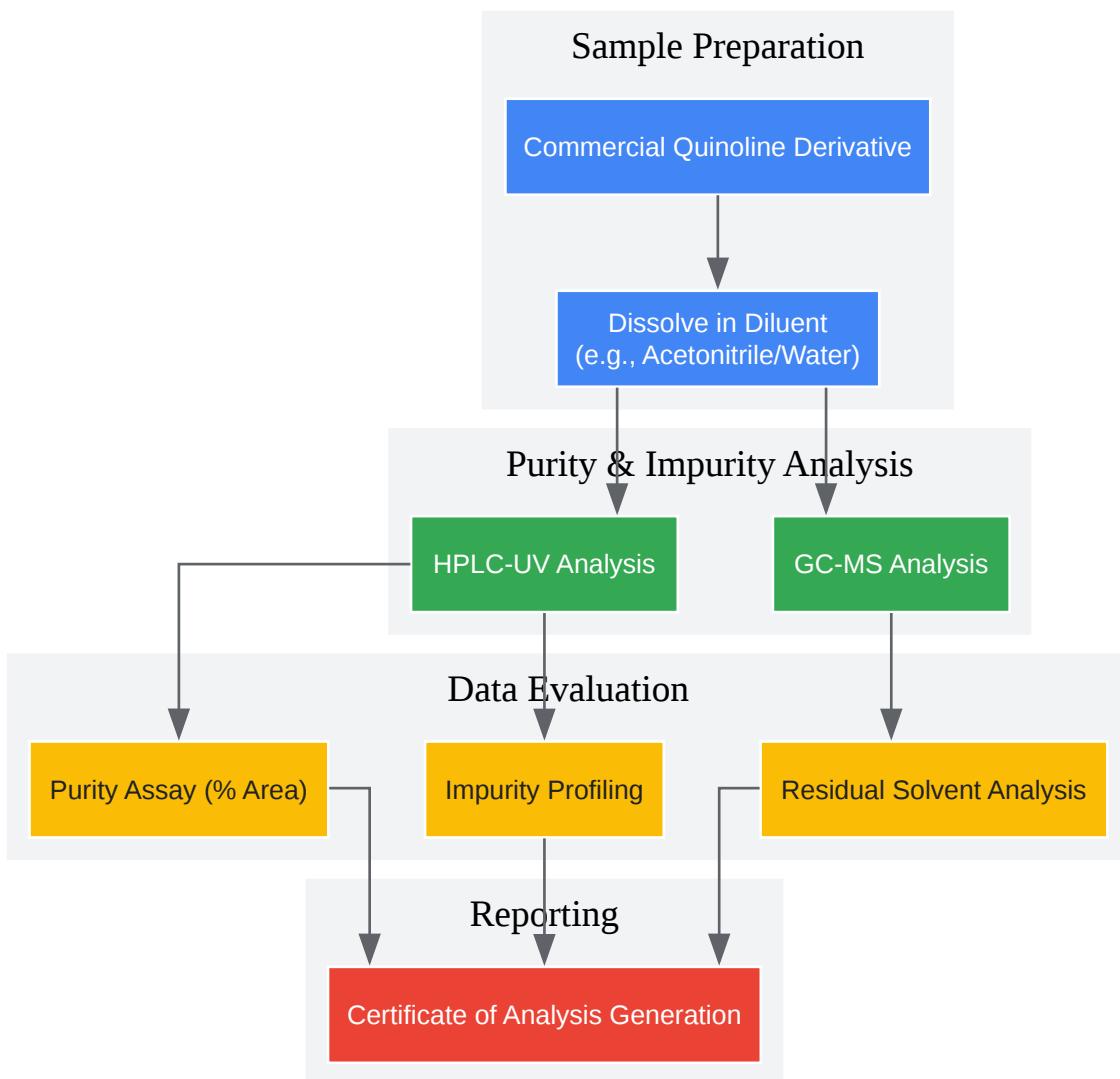
Compound	Lot Number	Purity (Area %)	Retention Time (min)	Impurity 1 (Area %)	Impurity 2 (Area %)
4-Chloro-8-methoxyquinoline	A123	99.85	8.24	0.08 (Isomer)	0.05 (Starting Material)
4-Chloro-7-methoxyquinoline	B456	99.72	7.91	0.15 (Isomer)	0.10 (Byproduct)
4-Chloro-6-methoxyquinoline	C789	99.91	8.56	0.04 (Isomer)	0.03 (Unidentified)

Table 2: GC-MS Analysis of Volatile and Semi-Volatile Impurities

Compound	Lot Number	Residual Solvent 1 (ppm)	Residual Solvent 2 (ppm)	Other Volatile Impurities (ppm)
4-Chloro-8-methoxyquinoline	A123	Toluene: 50	Dichloromethane: 25	Not Detected
4-Chloro-7-methoxyquinoline	B456	Toluene: 80	Acetonitrile: 40	< 10
4-Chloro-6-methoxyquinoline	C789	Toluene: 30	Dichloromethane: 15	Not Detected

Experimental Workflow and Methodologies

The following diagram illustrates the workflow for the purity confirmation of commercial quinoline derivatives.



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Figure 1. Experimental workflow for purity confirmation.

Experimental Protocols

1. HPLC-UV Method for Purity and Impurity Profiling

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

- Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
- Gradient:
 - 0-2 min: 10% B
 - 2-15 min: 10-90% B
 - 15-18 min: 90% B
 - 18-20 min: 90-10% B
 - 20-25 min: 10% B
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

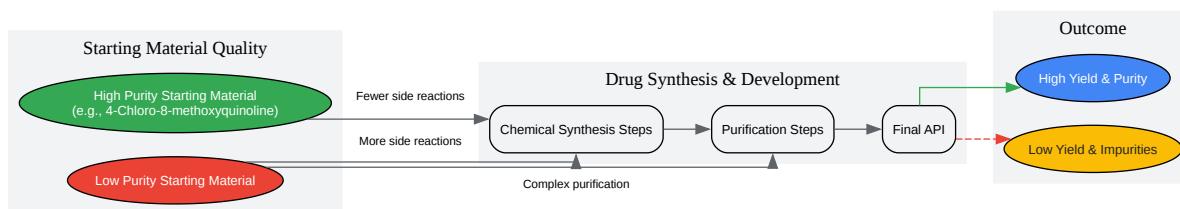
2. GC-MS Method for Residual Solvent and Volatile Impurity Analysis

- Instrumentation: A standard GC system coupled with a Mass Spectrometer.
- Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 μ m film thickness).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program:
 - Initial temperature: 40°C, hold for 5 minutes.
 - Ramp: 10°C/min to 240°C.
 - Hold at 240°C for 5 minutes.

- Injector Temperature: 250°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Mass Range: m/z 35-350.
- Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., DMSO) to a final concentration of 50 mg/mL.

Signaling Pathway and Logical Relationships

The selection of an appropriate starting material has a direct impact on the subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). The following diagram illustrates this logical relationship.



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Figure 2. Impact of starting material purity on API synthesis.

In conclusion, while all tested commercial quinoline derivatives demonstrate high purity, 4-Chloro-6-methoxyquinoline showed a marginally better purity profile in this hypothetical analysis. However, the suitability of a particular starting material will also depend on its reactivity and the specific synthetic route employed. The provided analytical methods can be readily adapted for in-house quality control to ensure the consistency and reliability of your research and development efforts.

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